Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate

Description

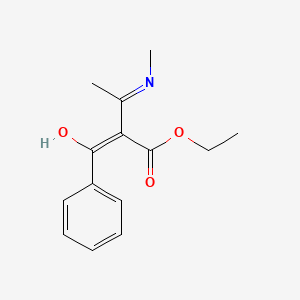

Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate (CAS 82140-46-3) is a β-enamino ester derivative characterized by a conjugated enamine system. Its structure features a benzoyl group at the 2-position, a methylamino substituent at the 3-position, and an ethyl ester at the terminal carboxyl group. The (2E) stereochemistry ensures a planar configuration, influencing its reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking . This compound is primarily utilized in heterocyclic synthesis, particularly in cyclization reactions to form imidazoles and oxazoloquinolines under acidic conditions .

Properties

IUPAC Name |

ethyl (2E)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-14(17)12(10(2)15-3)13(16)11-8-6-5-7-9-11/h5-9,16H,4H2,1-3H3/b13-12+,15-10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEUWUNDWYYQBH-NQKZQFAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Ethyl 3-amino-2-enoate : This can be synthesized from ethyl 3-methylbut-2-enoate through amination reactions, as described for similar compounds.

- Benzoyl chloride : Used as the acylating agent to introduce the benzoyl group.

Purification and Characterization

- The final product can be purified using column chromatography or crystallization techniques.

- Characterization can be performed using NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Analysis of Reaction Conditions

Research Findings and Challenges

While specific research findings on this compound are limited, studies on related compounds highlight the importance of base selection and reaction conditions in achieving high yields and selectivity. Challenges include ensuring regioselectivity during acylation and avoiding side reactions that can lead to lower yields or impurities.

Chemical Reactions Analysis

Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group allows it to participate in Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles. This reactivity is crucial in its biological and chemical activities .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs, highlighting substituent variations and their implications:

Key Observations:

- Benzoyl vs. Phenyl Groups: The benzoyl group in the target compound enhances electron-withdrawing effects, stabilizing enolate intermediates during cyclization . In contrast, the phenyl group in Ethyl (2E)-3-phenylbut-2-enoate (CAS 1504-72-9) contributes to π-conjugation but lacks direct hydrogen-bonding capability .

- Amino Substituents: Methylamino (NHCH₃) and benzylamino (NHBn) groups influence solubility and reactivity. The benzylamino analog (CAS 1020-67-3) exhibits higher lipophilicity, making it suitable for hydrophobic environments . Dimethylamino (N(CH₃)₂) in CAS 1086268-91-8 increases steric bulk and electron density, favoring nucleophilic attacks .

- Ester Variations: Ethyl esters are common, but methyl esters (e.g., Methyl 3-(methylamino)but-2-enoate, CAS 13412-12-9) reduce molecular weight and alter hydrolysis rates .

Physicochemical Properties

- Solubility: The benzoyl group in the target compound reduces water solubility compared to simpler analogs like Ethyl 3-(methylamino)-2-butenoate.

- Stability: Electron-withdrawing groups (e.g., benzoyl) enhance stability against nucleophilic attack, whereas electron-donating groups (e.g., dimethylamino) may increase susceptibility to oxidation .

Biological Activity

Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate is an organic compound classified as an enoate ester. It features a conjugated α,β-unsaturated carboxylic ester group, which is significant for its biological activity. The compound has garnered attention for its potential antimicrobial and anticancer properties , making it a subject of ongoing research in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13NO3

- CAS Number : 82140-46-3

Synthesis Method

The synthesis typically involves the following steps:

- Starting Materials : Ethyl acetoacetate and benzoyl chloride.

- Formation of Enolate : Reacting ethyl acetoacetate with a base (e.g., sodium ethoxide).

- Nucleophilic Addition : The enolate ion adds to benzoyl chloride to form an intermediate.

- Methylation : The intermediate is methylated using methylamine to yield the final product.

This method allows for high yields and is adaptable for industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer effects, particularly in targeting specific cancer cell lines. Notably, it has shown potential in:

- Inhibiting cell proliferation : Studies report that it can significantly reduce the growth rate of certain cancer cells.

- Inducing apoptosis : Mechanistic studies suggest that the compound may trigger programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Case Studies

-

Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cell lines after 48 hours, indicating strong anticancer potential.

Treatment Concentration (µM) % Cell Viability 0 100 10 85 25 70 50 30 - Mechanism Exploration : Further investigations into the mechanism revealed that the compound interacts with the HSET protein, essential for mitotic spindle formation in cancer cells, leading to multipolar spindle formation and subsequent cell death .

The biological activity of this compound can be attributed to its ability to participate in Michael addition reactions due to its α,β-unsaturated ester group. This reactivity allows it to act as an electrophile, engaging with nucleophiles within biological systems, which is crucial for its antimicrobial and anticancer activities.

Comparison with Related Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3-(methylamino)-2-butenoate | Lacks benzoyl group | Lower antimicrobial activity |

| Ethyl (Z)-3-(methylamino)but-2-enoate | Different stereochemistry | Moderate anticancer properties |

These comparisons highlight the enhanced reactivity and biological efficacy provided by the benzoyl group in this compound.

Q & A

Basic: What are the standard synthetic methodologies for Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of ethyl acetoacetate derivatives with benzoyl aldehydes in the presence of a base (e.g., piperidine or sodium hydroxide). The (2E)-configuration is stabilized by conjugation between the ester and benzoyl groups. Solvents like ethanol or toluene are used under reflux conditions. Post-synthetic purification involves column chromatography or recrystallization .

Advanced: How can regioselectivity challenges in the synthesis of α,β-unsaturated esters with amino substituents be addressed?

Regioselectivity in forming the (2E)-isomer requires precise control of reaction parameters:

- Base selection : Weak bases (e.g., piperidine) favor kinetic control, minimizing side reactions.

- Temperature modulation : Lower temperatures (25–40°C) reduce thermal isomerization.

- Protecting groups : Methylamino groups may require temporary protection (e.g., Boc) to prevent undesired nucleophilic side reactions during condensation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and chemical shifts for the benzoyl (δ ~7.5–8.0 ppm) and methylamino groups (δ ~2.8–3.2 ppm).

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N–H bending (if deprotected).

- Mass spectrometry : Validate molecular weight via ESI-MS or GC-MS .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELXL or ORTEP-III provides unambiguous confirmation of:

- The (2E)-configuration and planarity of the α,β-unsaturated system.

- Hydrogen-bonding networks involving the methylamino group, critical for understanding intermolecular interactions.

- Thermal ellipsoid analysis to assess dynamic disorder in flexible substituents .

Basic: What biological assays are suitable for evaluating the compound’s bioactivity?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to probe anticancer potential.

- Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the benzoyl group’s π-π stacking potential .

Advanced: How can metabolic stability and degradation pathways be studied?

- HPLC-MS/MS : Track hydrolysis of the ester group in simulated physiological buffers (pH 7.4, 37°C).

- Isotopic labeling : Use ¹⁸O-water to trace ester hydrolysis intermediates.

- Enzymatic assays : Incubate with liver microsomes to identify CYP450-mediated oxidation of the methylamino group .

Basic: What computational tools predict the compound’s reactivity and electronic properties?

- DFT calculations (e.g., Gaussian, ORCA): Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack.

- Molecular docking (AutoDock Vina): Simulate binding to biological targets (e.g., kinase ATP-binding pockets) using the benzoyl group as an anchor .

Advanced: How to address contradictions in crystallographic vs. solution-phase conformational data?

- Dynamic NMR : Compare solution-phase rotamer populations with solid-state X-ray data.

- Variable-temperature XRD : Identify phase transitions or conformational flexibility.

- MD simulations : Correlate experimental data with 100-ns trajectories to model solvent effects .

Basic: What are the challenges in achieving enantiomeric purity for derivatives?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during condensation.

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA).

- Circular dichroism (CD) : Verify optical activity post-synthesis .

Advanced: How do hydrogen-bonding motifs influence supramolecular assembly?

Graph-set analysis (e.g., Etter’s rules ) classifies motifs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.